molecular formula C9H10BrNO2 B1283237 2-Bromo-4-methyl-nicotinic acid ethyl ester CAS No. 65996-17-0

2-Bromo-4-methyl-nicotinic acid ethyl ester

Cat. No. B1283237
CAS RN: 65996-17-0
M. Wt: 244.08 g/mol
InChI Key: DACPMMXAXKJTNU-UHFFFAOYSA-N
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Description

The compound of interest, 2-Bromo-4-methyl-nicotinic acid ethyl ester, is a derivative of nicotinic acid, which is a form of niacin or vitamin B3. This compound is not directly discussed in the provided papers, but its structure and reactivity can be inferred from related compounds. For instance, the synthesis of similar brominated esters and nicotinic acid derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated esters can be achieved through various methods. One approach is the reaction of 2,3-allenoates with an electrophile such as TsNBr2 in the presence of a base like K2CO3, which results in the formation of bromo-oxo-alkenoxylimidic acid ethyl esters with high stereoselectivity . Another method involves the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid, which upon acid hydrolysis yields a high yield of the desired product . These methods highlight the reactivity of brominated nicotinic acid derivatives and provide insight into potential synthetic routes for 2-Bromo-4-methyl-nicotinic acid ethyl ester.

Molecular Structure Analysis

The molecular structure of brominated esters and related compounds can be elucidated using various spectroscopic techniques. For example, the structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using X-ray crystallography, NMR, MS, and IR techniques . These methods can be applied to determine the structure of 2-Bromo-4-methyl-nicotinic acid ethyl ester, ensuring the correct placement of the bromine atom and the ethyl ester group on the nicotinic acid framework.

Chemical Reactions Analysis

Brominated esters can undergo various chemical reactions, including nucleophilic addition reactions. The methyl ester of 4-bromo-3-butyn-1-oic acid, for example, is capable of prototropic isomerization and reacts with amines through nucleophilic addition to the central carbon atom of the aliene group . These reactions are indicative of the reactivity of brominated esters and suggest that 2-Bromo-4-methyl-nicotinic acid ethyl ester may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters are influenced by their molecular structure. The crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined to be monoclinic with specific unit cell parameters . Such detailed analysis can provide insights into the density, melting point, solubility, and stability of 2-Bromo-4-methyl-nicotinic acid ethyl ester. Understanding these properties is essential for the practical application and handling of the compound in various contexts.

Scientific Research Applications

Application in Pharmaceutical Chemistry

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : Nicotinic acid derivatives, including “2-Bromo-4-methyl-nicotinic acid ethyl ester”, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
  • Results or Outcomes : The 2-Bromo aryl substituents, which include “2-Bromo-4-methyl-nicotinic acid ethyl ester”, have proven their anti-inflammatory and analgesic efficacy . This has enabled their use within this class of drugs .

Industrial Applications

  • Specific Scientific Field : Industrial Chemistry .
  • Summary of the Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . It is produced industrially mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . One of the by-products of the process is nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 .
  • Results or Outcomes : The global market size for nicotinic acid was valued at USD 614 million in 2019 . The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

Use as a Rubefacient

  • Specific Scientific Field : Medical and Health Sciences .
  • Summary of the Application : Methyl nicotinate, a derivative of nicotinic acid, is used as a rubefacient for the relief of pains in muscles, tendons, and joints .
  • Results or Outcomes : The use of methyl nicotinate as a rubefacient has been shown to provide relief from muscle, tendon, and joint pain .

Use in Green Chemistry

  • Specific Scientific Field : Green Chemistry .
  • Summary of the Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .
  • Results or Outcomes : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications . The global market size for NA was valued at USD 614 million in 2019 .

Use as an Anti-inflammatory and Analgesic Agent

  • Specific Scientific Field : Medical and Health Sciences .
  • Summary of the Application : A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy .
  • Results or Outcomes : The 2–Bromo aryl substituents, which include “2-Bromo-4-methyl-nicotinic acid ethyl ester”, proved its anti-inflammatory and analgesic efficacy .

properties

IUPAC Name

ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACPMMXAXKJTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555565
Record name Ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-nicotinic acid ethyl ester

CAS RN

65996-17-0
Record name Ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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